REACTION_CXSMILES
|
C(=O)=O.CC(C)=O.[Li]CCCC.Br[C:14]1[CH:15]=[CH:16][C:17]([F:20])=[N:18][CH:19]=1.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C>CC(OC)(C)C>[F:20][C:17]1[N:18]=[CH:19][C:14]([B:25]([OH:26])[OH:24])=[CH:15][CH:16]=1 |f:0.1|
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
352 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6 °C
|
Type
|
CUSTOM
|
Details
|
To stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
To this rapidly stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled (<−75° C.) mixture
|
Type
|
CUSTOM
|
Details
|
rose to −62° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for another 45 min (the temperature
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained between −62° C. and −80° C.),
|
Type
|
ADDITION
|
Details
|
At the end of the addition the internal temperature
|
Type
|
CUSTOM
|
Details
|
had risen to −33° C
|
Type
|
STIRRING
|
Details
|
After stirring an additional 45 min over the cold bath (internal temperature lowered from −33° C. to −65° C.)
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
CUSTOM
|
Details
|
the stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
was placed in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
quenched under nitrogen with a cooled solution of NaOH (160 g) in water (500 mL)
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
was 20° C
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted further (2×1 L) with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of ˜150 mL
|
Type
|
ADDITION
|
Details
|
was added in portions (total volume of 300 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation/crystallization of the product
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing of the solid with heptane (100 mL, 300 mL
|
Type
|
CUSTOM
|
Details
|
another 300 mL), and air drying
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |